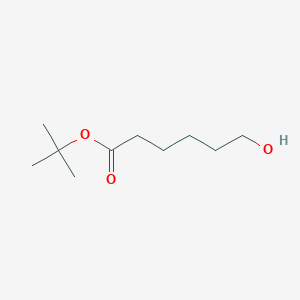

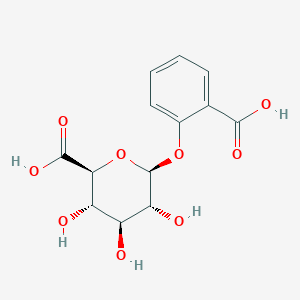

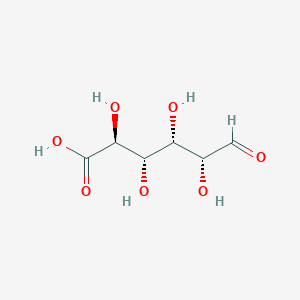

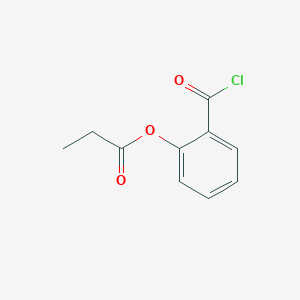

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biological Synthesis

D-glucuronic acid is a glucose derivative that has been widely used in various fields due to its excellent properties . The traditional production methods of D-glucuronic acid include natural extraction and chemical synthesis . However, these methods can no longer meet the growing market demand . Therefore, the production of D-glucuronic acid by biocatalysis has become a promising alternative method due to its high efficiency and environmental friendliness . This method includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis and co-culture, as well as the intervention of some special catalysts .

Pharmaceutical Applications

D-glucuronic acid has anti-inflammatory and antibacterial effects . It has important applications in the medical treatment of liver diseases . D-glucuronic acid and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances , thus increasing the water solubility and promoting their excretion through renal urine or sweat .

Food Industry Applications

D-glucuronic acid is also used in the food industry . It has excellent properties such as anti-oxidation, treatment of liver disease and hyperlipidemia .

Chemical Research

D-Glucuronic acid is used as a pharmaceutical intermediate and in chemical research .

Enzyme Engineering

Enzyme engineering strategies are provided, including the application of enzyme immobilized scaffold, enzyme mutation and high-throughput screening, which provide good ideas for the research of D-glucuronic acid biocatalysis .

Safety and Hazards

Wirkmechanismus

Target of Action

D-(+)Glucuronic acid, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, is a glucose derivative that plays a crucial role in the metabolism of microorganisms, plants, and animals . It primarily targets endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver .

Mode of Action

D-(+)Glucuronic acid interacts with its targets by combining with them to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .

Biochemical Pathways

D-(+)Glucuronic acid is involved in several biochemical pathways. It is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It is also a key component in the formation of hyaluronic acid, a linear polysaccharide composed of alternately linking N-acetyl-D-glucosamine and D-glucuronic acid .

Pharmacokinetics

It is known that d-(+)glucuronic acid is widely present in nature, especially in plants, fruits, rice, dairy products, vinegar, meat, wine, and honey , suggesting that it can be readily absorbed and distributed in the body.

Result of Action

The action of D-(+)Glucuronic acid results in several molecular and cellular effects. It has anti-inflammatory and antibacterial effects , and it plays a crucial role in the treatment of liver diseases . In the form of hyaluronic acid, it has excellent moisturizing properties and biocompatibility, and it is found mainly in connective tissue, skin, cartilage, and the eyeball of the human body .

Action Environment

The action, efficacy, and stability of D-(+)Glucuronic acid can be influenced by various environmental factors. For instance, the solubility of enzymes and interference from inclusion bodies can greatly affect enzyme catalytic efficiency . Additionally, the production of D-(+)Glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-QTBDOELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36655-86-4 | |

| Record name | Polyglucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36655-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40273973, DTXSID60859531 | |

| Record name | D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

CAS RN |

6556-12-3, 576-37-4 | |

| Record name | D-Glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6556-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5D83Q4RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of D-glucuronic acid?

A1: The molecular formula of D-glucuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol.

Q2: How does the structure of D-glucuronic acid relate to its function?

A2: D-glucuronic acid is a sugar acid derived from glucose. Its structure, featuring a carboxyl group at C-6, contributes to its acidic nature and its ability to form glycosidic bonds, which are essential for its role as a building block in various polysaccharides. []

Q3: What is the significance of the stereochemistry of D-glucuronic acid?

A3: The specific stereochemistry of D-glucuronic acid is crucial for its biological activity. Enzymes involved in its metabolism and incorporation into polysaccharides are highly specific for this stereoisomer. []

Q4: Does D-glucuronic acid exhibit any unique spectroscopic properties?

A4: Yes, D-glucuronic acid can be characterized using techniques like NMR spectroscopy. For example, 13C NMR spectroscopy played a key role in identifying the unique 3-O-sulfate group in the antithrombin binding site of heparin. []

Q5: What are the primary biological roles of D-glucuronic acid?

A5: D-glucuronic acid is involved in detoxification processes, acting as a conjugating agent to increase the water solubility of various substances, facilitating their elimination from the body. It is also a key component of several glycosaminoglycans (GAGs), contributing to their structural integrity and biological functions. [, , ]

Q6: How does D-glucuronic acid contribute to the properties of GAGs?

A6: D-glucuronic acid, along with its epimer L-iduronic acid, forms the backbone of several GAGs, including heparin, heparan sulfate, and chondroitin sulfate. The presence and arrangement of these uronic acids influence the flexibility, charge distribution, and biological activity of these molecules. []

Q7: Can you elaborate on the role of D-glucuronic acid in detoxification?

A7: In the liver, D-glucuronic acid participates in glucuronidation, a major detoxification pathway where it forms water-soluble conjugates with various substrates, including drugs, hormones, and bilirubin, facilitating their excretion in bile or urine. [, ]

Q8: Are there any specific enzymes involved in D-glucuronic acid metabolism?

A8: Yes, enzymes like UDP-glucuronosyltransferases (UGTs) are crucial for catalyzing the transfer of D-glucuronic acid from UDP-glucuronic acid to acceptor molecules during glucuronidation. [, ]

Q9: Does D-glucuronic acid have any applications in biomaterials?

A9: Research has explored the use of D-glucuronic acid in modifying biomaterials. For instance, D-glucuronic acid-coated chromium oxide nanoparticles have been synthesized and investigated for their biocompatibility and potential biomedical applications. []

Q10: What is the role of D-glucuronic acid in the biosynthesis of heparin?

A10: While D-glucuronic acid is a component of heparin, its epimer, L-iduronic acid, is more prevalent in the active regions of the molecule. D-glucuronic acid residues within heparin can be epimerized to L-iduronic acid by the enzyme glucuronyl C5-epimerase. []

Q11: Are there any known instances of bacterial enzymes utilizing D-glucuronic acid?

A11: Yes, research has identified a novel α-glucuronidase from Aspergillus niger that specifically hydrolyzes trehalose dicarboxylate, a disaccharide containing D-glucuronic acid. []

Q12: How does the stability of D-glucuronic acid impact its applications?

A12: The stability of D-glucuronic acid under various conditions is crucial for its applications. For instance, its stability in aqueous solutions at different pH levels is essential for its use in pharmaceutical formulations and biomaterials. [, , ]

Q13: Are there any known factors affecting the stability of D-glucuronic acid?

A13: The stability of D-glucuronic acid can be influenced by factors like pH, temperature, and the presence of enzymes. For example, acidic conditions can promote the hydrolysis of β-1-O-acyl glucuronides, which are conjugates of D-glucuronic acid with drugs. []

Q14: How does D-glucuronic acid interact with other materials in biological contexts?

A14: D-glucuronic acid's interactions with other molecules are often mediated by hydrogen bonding and ionic interactions, as seen in the binding of heparin and heparan sulfate to proteins. []

Q15: Have computational methods been applied to study D-glucuronic acid?

A15: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanism of enzymes involved in D-glucuronic acid metabolism, such as UDP-D-apiose/UDP-D-xylose synthase. []

Q16: How do modifications to the D-glucuronic acid structure affect its activity?

A16: Modifications like sulfation at specific positions on the D-glucuronic acid unit within GAGs can significantly alter their binding affinity to proteins and influence their biological activity. [, ]

Q17: Can you provide an example of structure-activity relationship (SAR) studies related to D-glucuronic acid-containing molecules?

A17: Research on heparin-derived oligosaccharides has elucidated the importance of specific sulfation patterns on the D-glucuronic acid and glucosamine units for their binding affinity to antithrombin III and their anticoagulant activity. []

Q18: Is there any information available regarding the safety profile of D-glucuronic acid?

A18: Preclinical toxicological studies on D-glucuronic acid have been conducted, assessing its safety profile in animal models. These studies provide insights into its potential toxicity and effects on various organ systems. []

Q19: What are some of the key tools and resources used in D-glucuronic acid research?

A20: Research on D-glucuronic acid relies on techniques like chromatography (HPLC, GC), mass spectrometry, NMR spectroscopy, and enzymatic assays for isolation, characterization, and studying its metabolism. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)